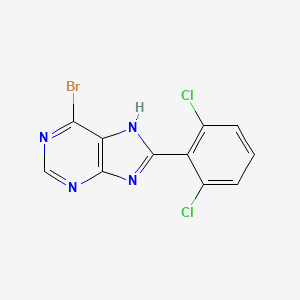

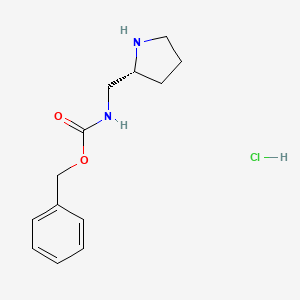

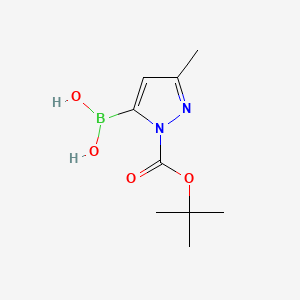

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The cyclopropylmethyl group attached to the pyrazole ring could potentially influence its reactivity and properties .

Synthesis Analysis

Cyclopropanes, which are part of the cyclopropylmethyl group in the compound, have been the subject of various synthesis strategies . These strategies often involve transition metal-catalyzed reactions, Lewis or Brønsted acid-catalyzed/mediated reactions, thermal induced cyclizations, and free radical additions .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like NMR spectroscopy . This technique can provide information about the local chemical and magnetic environment of the nuclei in the molecule .

Chemical Reactions Analysis

Cyclopropanes, like the one in the cyclopropylmethyl group of the compound, can undergo various types of reactions . These include transition metal-catalyzed reactions, Lewis or Brønsted acid-catalyzed/mediated reactions, thermal induced cyclizations, and free radical additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques and databases . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, polar surface area, and more .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives Formation

1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde, a derivative of pyrazole carbaldehyde, is involved in diverse chemical reactions leading to the formation of various complex molecules. Studies have illustrated its reactivity in forming products like 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and (Z)-4-[(cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, showcasing its versatility in chemical transformations (Hernandez et al., 2015). Additionally, its role in Sonogashira-type reactions has been highlighted, providing a straightforward approach to Pyrazolo[4,3-c]pyridines, a class of compounds with potential pharmacological activities (Vilkauskaitė et al., 2011).

Antimicrobial Applications

Certain derivatives of this compound have demonstrated antimicrobial properties. For instance, chitosan Schiff bases formed by reacting heteroaryl pyrazole derivatives with chitosan exhibited antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Hamed et al., 2020). Additionally, the synthesis of pyrazolo[1,2-b]phthalazine derivatives bearing the 5-aryloxypyrazole nucleus showed promising anti-microbial properties, further reinforcing the antimicrobial potential of this chemical scaffold (Sangani et al., 2016).

Inhibitory Properties in Pharmaceutical Research

The synthesis of novel potent series of 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives of this compound has been reported, showcasing the compound's utility in developing inhibitors for 5α-reductase and aromatase, enzymes involved in steroid metabolism and associated with various medical conditions (El-Naggar et al., 2020).

Wirkmechanismus

- The compound impacts several pathways:

- Cellular effects include decreased cytokine release, modulation of cell survival pathways, and potential anti-proliferative effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Zukünftige Richtungen

The development of compounds that can engage more than one binding site at the cell surface offers a path towards improving biological specificity or pharmacological properties . The development of methods to meld biological macromolecules with synthetic compounds will facilitate modulation of receptor biology in ways not previously possible .

Eigenschaften

IUPAC Name |

2-(cyclopropylmethyl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-6-8-3-4-9-10(8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPPGXQTPFMECZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716685 |

Source

|

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1236365-97-1 |

Source

|

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)